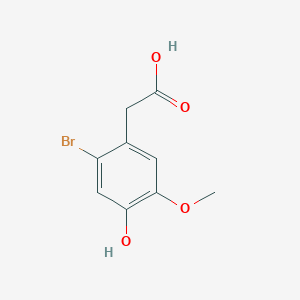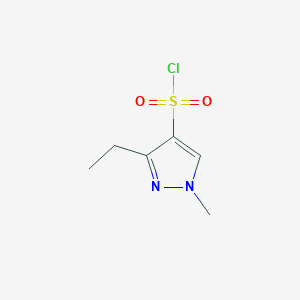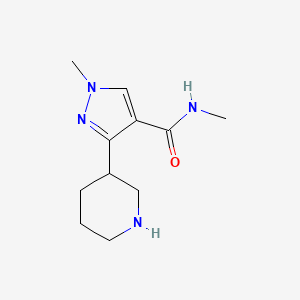
2-Bromo-4-hydroxy-5-methoxyphenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Bromo-4-hydroxy-5-methoxyphenylacetic acid”, also known as bromoacetic acid, is an organic compound that is widely used in scientific research. It has a molecular formula of C9H9BrO4 and a molecular weight of 261.07 .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-hydroxy-5-methoxyphenylacetic acid” can be represented by the SMILES notation: COC1=C (C=C (C (=C1)CC (=O)O)Br)O . This indicates that the molecule contains a bromine atom (Br), a hydroxy group (OH), a methoxy group (OCH3), and a carboxylic acid group (COOH).
Physical And Chemical Properties Analysis
“2-Bromo-4-hydroxy-5-methoxyphenylacetic acid” is a solid at room temperature . It has a boiling point of 174-177 degrees Celsius . The compound’s physical and chemical properties are largely determined by its molecular structure, particularly the presence of the bromine atom and the various functional groups.
科学的研究の応用
Metabolism and Identification
The metabolism of psychoactive substances has been a key area of research for understanding drug action and potential therapeutic applications. Specifically, the study of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) metabolites in rats has identified 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid as a significant metabolite. This metabolite is formed through pathways that involve deamination, followed by reduction or oxidation to produce alcohol and carboxylic acid metabolites. Other pathways include demethylation with subsequent acetylation of the amino group. This research has implications for understanding the biotransformation of similar compounds and their potential effects on biological systems (Kanamori et al., 2002; Chen Erlian, 2009; Carmo et al., 2005).
Antioxidant Properties
Research on bromophenol derivatives from the red alga Rhodomela confervoides has led to the identification of compounds including 3-bromo-5-hydroxy-4-methoxyphenylacetic acid. These compounds were evaluated for their antioxidant activity against free radicals. This study highlights the potential of such bromophenol derivatives, including 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid, as natural antioxidants with applications in preventing oxidative stress-related damage in biological systems (Zhao et al., 2004).
Synthetic Applications
The synthesis and application of 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid and its derivatives in the field of organic chemistry have been explored for their potential as intermediates in the creation of more complex molecules. Studies have focused on the hydrolysis of related esters under specific conditions, offering insights into reaction mechanisms and kinetics. Such research underscores the versatility of this compound in synthetic organic chemistry, potentially leading to the development of new materials or pharmaceuticals (Wang et al., 2012; Wu & Lee, 2001).
Safety and Hazards
The safety information for “2-Bromo-4-hydroxy-5-methoxyphenylacetic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-14-8-2-5(3-9(12)13)6(10)4-7(8)11/h2,4,11H,3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCVKEBRBISILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B2649582.png)
![Methyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2649583.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2649584.png)
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(diphenylmethyl)urea](/img/structure/B2649585.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2649587.png)
![Tert-butyl (1R,3S)-3-[[4-(prop-2-enoylamino)benzoyl]amino]cyclohexane-1-carboxylate](/img/structure/B2649588.png)
![1',3'-Dihydrospiro{cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-ylmethanamine hydrochloride](/img/structure/B2649589.png)
![2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2649590.png)
![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2649592.png)
![Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol](/img/structure/B2649594.png)
![(3R,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2649595.png)

![N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2649598.png)